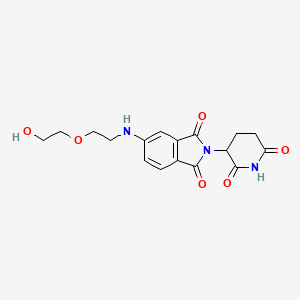

Pomalidomide-5'-PEG2-OH

Description

Pomalidomide-5'-PEG2-OH (CAS: 2357113-24-5) is a key building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) systems. Its molecular formula is C17H19N3O6 (MW: 361.354 g/mol), and it consists of three components:

- E3 ubiquitin ligase ligand: Derived from pomalidomide, it binds cereblon (CRBN), a critical component of the E3 ligase complex.

- Linker: A short polyethylene glycol (PEG2) chain, which provides flexibility and solubility.

- Terminal hydroxyl (-OH) group: Enables conjugation to target protein ligands via esterification or other coupling reactions .

The compound is ≥95% pure (HPLC), requires refrigeration for storage, and has a 12-month shelf life. It is currently used in research settings for developing bifunctional degraders .

Propriétés

Formule moléculaire |

C17H19N3O6 |

|---|---|

Poids moléculaire |

361.3 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |

Clé InChI |

MIOLXQDWPZQBHR-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:

- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .

- Reducing the nitro group to an amino group.

- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.

Industrial Production Methods

Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:

Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.

Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.

Common Reagents and Conditions

Coupling Agents: Used in the initial synthesis of pomalidomide.

Reducing Agents: Employed to convert nitro groups to amino groups.

Azides and Alkynes: Utilized in click chemistry reactions.

Major Products

The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .

Applications De Recherche Scientifique

Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:

Mécanisme D'action

Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Pomalidomide Derivatives

Linker Length and Flexibility

- PEG2-OH : The PEG2 linker (2 ethylene glycol units) balances hydrophilicity and steric flexibility, optimizing protein-ligand interactions in PROTACs. Shorter linkers may limit degradation efficiency for spatially distant targets .

- PEG5/PEG6-COOH : Longer PEG chains (5–6 units) enhance solubility and provide extended spacing, which may improve engagement with larger protein complexes. However, excessive length can reduce cellular permeability .

Functional Group Reactivity

- -OH (Pomalidomide-5'-PEG2-OH/C6-OH) : Requires activation (e.g., tosylation) for conjugation, limiting reaction speed but offering stability in storage .

- -COOH (PEG5/PEG6-C2-COOH): Readily reacts with amines via carbodiimide chemistry, enabling rapid conjugation to antibodies or nanoparticles. This is advantageous for drug delivery systems .

Parent Compound Specificity

- Pomalidomide derivatives : Exhibit higher cereblon-binding affinity and selectivity compared to thalidomide, reducing off-target effects in TPD .

- Thalidomide-5'-O-C2-OH : A less potent alternative with a shorter half-life but lower toxicity in certain contexts .

Application-Specific Performance

Table 2: Comparative Performance in TPD Systems

| Compound | Degradation Efficiency* | Solubility (PBS) | Cell Permeability | Stability (t½) |

|---|---|---|---|---|

| Pomalidomide-5'-PEG2-OH | High | Moderate | Moderate | >24 hours |

| Pomalidomide-5'-C6-OH | Moderate | Low | High | ~12 hours |

| PEG5/PEG6-COOH | Variable | High | Low | >48 hours |

| Thalidomide-5'-O-C2-OH | Low | Moderate | High | <6 hours |

*Based on model systems (e.g., BRD4 degradation).

- Pomalidomide-5'-PEG2-OH achieves consistent degradation due to its balanced linker length and moderate solubility. It is widely used in PROTACs targeting kinases and transcription factors .

- PEG5/PEG6-COOH derivatives excel in extracellular applications (e.g., antibody-drug conjugates) but require optimization for intracellular targets due to poor permeability .

- Thalidomide-based linkers are less favored in modern TPD due to lower potency but remain useful in proof-of-concept studies .

Commercial Availability and Stability

- Pomalidomide-5'-PEG2-OH faces intermittent stock shortages (e.g., 50 mg batches), necessitating advance planning .

- PEG5/PEG6-COOH derivatives are widely available (≥95% purity) but cost 2–3× more than PEG2-OH due to complex synthesis .

- All compounds require refrigeration (2–8°C) to maintain stability, with PEG-based linkers showing longer shelf lives than alkyl variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.